4-Methoxy-2,5-bis(1-phenylethyl)phenol
Description
Properties
CAS No. |
139333-83-8 |
|---|---|
Molecular Formula |
C23H24O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-methoxy-2,5-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O2/c1-16(18-10-6-4-7-11-18)20-15-23(25-3)21(14-22(20)24)17(2)19-12-8-5-9-13-19/h4-17,24H,1-3H3 |
InChI Key |
MUEGJTCALNGKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2OC)C(C)C3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key structural analogs differ in substituent type, position, and branching, influencing physical properties like melting points, solubility, and reactivity:
- Lipophilicity and Solubility: The 1-phenylethyl groups in 4-Methoxy-2,5-bis(1-phenylethyl)phenol confer higher lipophilicity than tert-butyl analogs, improving cell membrane penetration but reducing aqueous solubility .
- Melting Points: Trisubstituted phenols with tert-butyl groups (e.g., 2,5-Di-tert-butyl-4-methoxyphenol) typically exhibit higher melting points (>170°C) due to symmetric packing, whereas bulkier 1-phenylethyl substituents may lower melting points .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methoxy-2,5-bis(1-phenylethyl)phenol, and how can purity be optimized?
- Methodology : Start with 4-methoxybenzophenone derivatives (e.g., 4-methoxybenzoyl chloride) as precursors. Alkylation using phenylethyl groups via Friedel-Crafts or nucleophilic substitution can introduce the bis(1-phenylethyl) moieties. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol can achieve >95% purity. Monitor reaction progress using TLC and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar phenolic compounds?
- Methodology : Use H NMR to identify methoxy (-OCH) singlet (~δ 3.8 ppm) and phenolic -OH (broad peak, δ 5.5–6.5 ppm). Compare with analogs like 2,4-bis(1-phenylethyl)-phenol ( ) to differentiate substitution patterns. GC-MS can confirm molecular weight (M at m/z 362.2) and fragmentation patterns. IR spectroscopy verifies O-H (3200–3600 cm) and aromatic C=C (1450–1600 cm) stretches .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodology : Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., MCF-7 or HeLa). IC values can be calculated via dose-response curves (e.g., 10–100 μM). Include positive controls (e.g., doxorubicin) and validate results with Annexin V/PI staining for apoptosis induction. Fractionation (e.g., ethyl acetate partitioning) may isolate active components, as demonstrated in Clerodendrum thomsoniae studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antiproliferative efficacy across similar phenolic derivatives?
- Methodology : Perform comparative structure-activity relationship (SAR) studies. For example, this compound may show higher activity than 2,4-bis(1-phenylethyl)-phenol ( ) due to methoxy group positioning. Use molecular docking to assess interactions with targets like topoisomerase II or Bcl-2. Validate with gene expression profiling (qPCR/Western blot) to identify apoptosis-related markers (e.g., Bax, Caspase-3) .
Q. What experimental designs mitigate stability issues during kinetic studies of phenolic antioxidants?
- Methodology : Monitor radical scavenging activity via DPPH or ABTS assays under controlled pH and temperature. For peroxyl radical reactions ( ), use stopped-flow techniques to measure rate constants (k ~10–10 Ms). Protect solutions from light (amber vials) to prevent photodegradation. Compare with tert-butyl-substituted analogs (e.g., 2,5-Di-tert-butyl-4-methoxyphenol) to assess steric effects on stability .
Q. How can researchers isolate and quantify minor impurities in synthesized batches of this compound?
- Methodology : Employ HPLC-DAD/UV with a C18 column (acetonitrile/water gradient) to detect impurities at 0.1% levels. Use preparative HPLC to isolate trace by-products (e.g., mono-alkylated intermediates) for structural elucidation via NMR/MS. Cross-reference with pharmacopeial standards (e.g., EP 6.0) for phenolic derivative purity thresholds .
Q. What advanced models validate the neurotoxicity or systemic toxicity of this compound?
- Methodology : Conduct in vivo toxicity studies in rodent models (OECD 423 guidelines) at doses ≥500 mg/kg. For neurotoxicity, use SH-SY5Y neuronal cells and assess mitochondrial membrane potential (JC-1 staining) and ROS production. Compare with structurally related phosphonates ( ) to identify toxicophores. Include Ames tests for mutagenicity and micronucleus assays for genotoxicity .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?
- Methodology : Address bioavailability differences by measuring plasma stability (e.g., incubation in rat serum) and logP values (target ~3–5 for membrane permeability). Use pharmacokinetic modeling (e.g., PBPK) to predict tissue distribution. Reconcile discrepancies by testing prodrug derivatives or nanoformulations to enhance delivery .
Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxic effects?
- Methodology : Apply nonlinear regression (e.g., GraphPad Prism) to fit IC curves (Hill slope ≥1 indicates cooperativity). Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For heterogeneous data, apply machine learning (e.g., random forests) to identify confounding variables (e.g., cell line heterogeneity, batch effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
